

An In-depth Technical Guide to Caffeine-D3: Safety, Handling, and Experimental Applications

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Compound of Interest

Compound Name: Caffeine-D3

Cat. No.: B161088

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling information, and a detailed overview of the experimental applications of **Caffeine-D3**. This isotopically labeled analog of caffeine is a critical tool in pharmacokinetic studies and analytical quantification, primarily serving as an internal standard in mass spectrometry-based assays.

Chemical and Physical Properties

Caffeine-D3, also known as 1,3,7-Trimethylxanthine-d3 (methyl-d3), is a deuterated form of caffeine. Its physical and chemical properties are summarized below.

Property	Value	Reference
Chemical Formula	C ₈ H ₇ D ₃ N ₄ O ₂	[1][2]
Molecular Weight	197.2 g/mol	[2][3]
CAS Number	26351-03-1	[1][2]
Appearance	White to off-white solid/powder	[1][4]
Melting Point	234 - 236 °C (453 - 457 °F)	[1]
Solubility	Soluble in water (21.6 g/L), DMSO, DMF, and ethanol	[1][4]
log Pow (Octanol/Water)	-0.07	[1]
Purity	≥98%	[2]

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety information for **Caffeine-D3**, compiled from various supplier safety data sheets. It is crucial to consult the specific SDS provided with your product for the most accurate and complete information.

Hazard Identification

Hazard Class	GHS Classification	Hazard Statement
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed
Flammability	Not classified as flammable (solid form)	-

Note: Some commercial formulations of **Caffeine-D3** may be dissolved in flammable solvents like methanol, which will alter the hazard classification of the product. Always check the SDS of the specific product you are using.

Toxicological Data (for unlabeled Caffeine)

Endpoint	Value	Species	Reference
LD50 Oral	192 mg/kg	Rat	[5] [6]
LD50 Dermal	> 2000 mg/kg	Rat	[5]

Toxicological data for **Caffeine-D3** is not extensively available; the data for unlabeled caffeine is provided as a close reference.

First Aid Measures

Exposure Route	First Aid Instructions
Ingestion	If swallowed, rinse mouth. Do NOT induce vomiting. Get emergency medical help immediately.
Inhalation	If inhaled, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact	Wash off with soap and plenty of water. Consult a physician if irritation develops.
Eye Contact	Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.

Handling and Storage

Aspect	Recommendation
Handling	Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation. Wear protective gloves, clothing, and eye/face protection. [1]
Storage	Store at room temperature or -20°C, as recommended by the supplier. Keep in a suitable, closed container in a dry and well-ventilated place. [1] [2]

Personal Protective Equipment (PPE)

Protection Type	Specification
Eye/Face Protection	Safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards.
Skin Protection	Protective gloves (e.g., nitrile rubber), and impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. [1]
Respiratory Protection	Use a NIOSH-approved respirator or equivalent if exposure limits are exceeded or irritation is experienced.

Experimental Protocols: Quantification of Caffeine using Caffeine-D3

Caffeine-D3 is predominantly used as an internal standard for the accurate quantification of caffeine in biological matrices (e.g., plasma, urine, saliva) and other complex samples (e.g., beverages) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

Isotope dilution mass spectrometry is a highly accurate method for quantification. A known amount of the isotopically labeled standard (**Caffeine-D3**) is added to the sample. The labeled and unlabeled compounds behave nearly identically during sample preparation and chromatographic separation. The mass spectrometer, however, can distinguish between them based on their mass-to-charge ratio (m/z). By comparing the peak area ratio of the analyte (caffeine) to the internal standard (**Caffeine-D3**), the concentration of the analyte in the original sample can be precisely calculated.

Detailed Methodology: LC-MS/MS Quantification of Caffeine in Human Plasma

This protocol is a synthesized example based on common practices described in the literature.

[6][7][8]

1. Preparation of Stock and Working Solutions:

- Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve caffeine in a suitable solvent (e.g., methanol or water).
- **Caffeine-D3** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Caffeine-D3** in the same solvent.
- Working Solutions: Prepare a series of caffeine working solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 to 40 µg/mL).[9] Prepare a working solution of **Caffeine-D3** at a fixed concentration (e.g., 500 ng/mL).

2. Sample Preparation (Protein Precipitation):

- Pipette a small volume of plasma sample (e.g., 50 µL) into a microcentrifuge tube.
- Add a precise volume of the **Caffeine-D3** working solution (e.g., 10 µL of 500 ng/mL).
- Add a protein precipitation agent, such as acetonitrile or methanol (often containing formic acid to improve peak shape), in a ratio of at least 3:1 to the plasma volume (e.g., 150 µL).
- Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the tubes at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) System:
- Column: A C18 reverse-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Tandem Mass Spectrometry (MS/MS) System:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Caffeine: m/z 195 → 138
- **Caffeine-D3**: m/z 198 → 141[6]

- Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

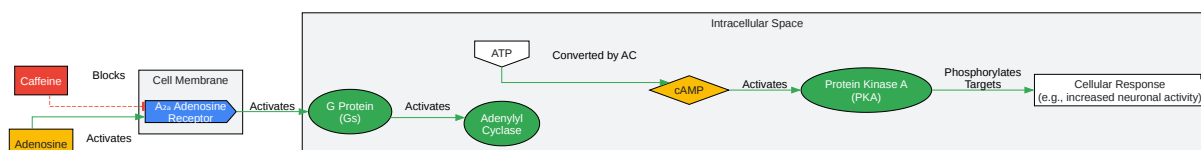
4. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio of caffeine to **Caffeine-D3** against the concentration of the caffeine standards.
- Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action

Caffeine's primary mechanism of action is the antagonism of adenosine receptors, particularly the A₁ and A_{2a} subtypes.[4][10] Adenosine is a neuromodulator that generally has an inhibitory effect on the central nervous system. By blocking adenosine receptors, caffeine promotes wakefulness and has stimulant effects.

Adenosine Receptor Antagonism



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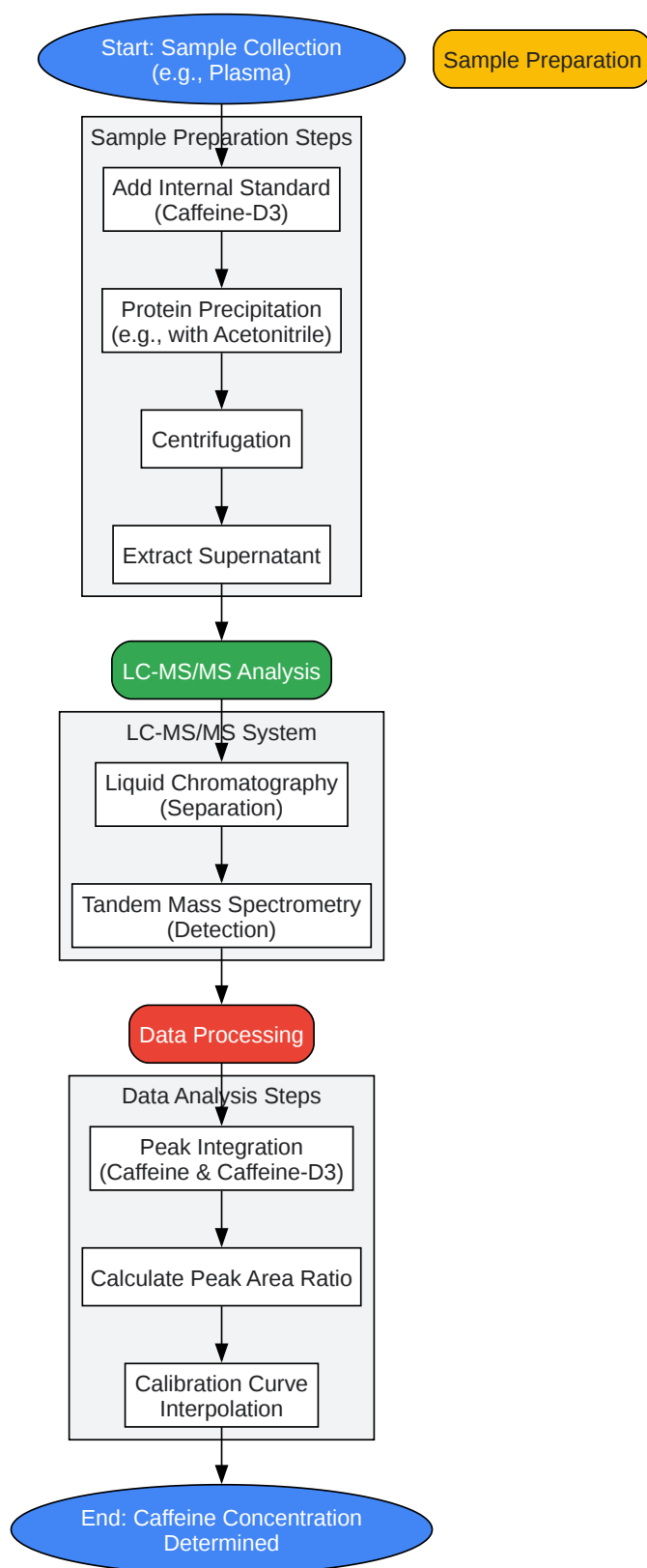
Caption: Caffeine's antagonism of the A_{2a} adenosine receptor.

When adenosine binds to its A_{2a} receptor, it activates a G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Caffeine, by blocking this receptor, prevents adenosine-mediated signaling. However, the net effect on cAMP levels is complex, as caffeine

also inhibits phosphodiesterases (PDEs), enzymes that break down cAMP.^{[10][11]} At typical physiological concentrations, the primary effect is considered to be adenosine receptor antagonism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of caffeine in a biological sample using **Caffeine-D3** as an internal standard.



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Caption: Workflow for caffeine quantification using **Caffeine-D3**.

This guide provides a comprehensive overview of the safety, handling, and application of **Caffeine-D3** for research professionals. Always refer to the specific documentation provided by your supplier and relevant institutional safety protocols before handling this compound.

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